molecular formula C24H20BrN3O6 B12028870 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate CAS No. 769148-67-6

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Cat. No.: B12028870
CAS No.: 769148-67-6
M. Wt: 526.3 g/mol
InChI Key: BJHCYJMWBIMNEB-VULFUBBASA-N
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Description

This compound (CAS: 769156-75-4; molecular formula: C₂₃H₁₈BrN₃O₅; molecular weight: 496.3 g/mol) is a Schiff base derivative featuring a bromophenyl ester core conjugated with a hydrazono-methyl group and substituted with a 4-methoxybenzoyl moiety. Its structure includes an (E)-configured hydrazone bridge connecting the 4-methoxyanilino-oxoacetyl group to the brominated phenyl ring.

Properties

CAS No.

769148-67-6

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20BrN3O6/c1-32-19-8-3-15(4-9-19)24(31)34-21-12-5-17(25)13-16(21)14-26-28-23(30)22(29)27-18-6-10-20(33-2)11-7-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

BJHCYJMWBIMNEB-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxybenzaldehyde with 4-methoxyaniline in the presence of an oxidizing agent to form the corresponding Schiff base. This intermediate is then reacted with acetic anhydride and hydrazine hydrate to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono linkage and bromine atom play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₈BrN₃O₅ R₁=4-OCH₃, R₂=Br, R₃=4-OCH₃ 496.3 Bromophenyl ester with dual methoxy groups and hydrazone bridge
4-Bromo-2-{(E)-[(2-methylbenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate () C₂₃H₁₉BrN₂O₄ R₁=2-CH₃, R₂=Br, R₃=4-OCH₃ 467.3 2-methylbenzoyl substitution; reduced molecular weight
4-Bromo-2-{(E)-[(4-methylbenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate () C₂₃H₁₉BrN₂O₄ R₁=4-CH₃, R₂=Br, R₃=4-OCH₃ 467.3 4-methylbenzoyl group; similar ester backbone
4-Bromo-2-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl benzoate () C₂₄H₁₉BrN₃O₅ R₁=H, R₂=Br, R₃=4-OCH₃ 512.3 Benzoate ester without methoxy at R₁; extended acetyl-hydrazone chain
4-Bromo-2-((2-((2,3-dichloroanilino)(oxo)acetyl)hydrazono)methyl)phenyl 4-methylbenzoate () C₂₂H₁₇BrCl₂N₃O₄ R₁=2,3-Cl₂, R₂=Br, R₃=4-CH₃ 553.2 Dichloroanilino substitution; higher electronegativity

Key Observations

Substituent Effects on Molecular Weight: Replacement of the 4-methoxy group (target compound) with methyl groups () reduces molecular weight by ~30 g/mol due to the loss of oxygen atoms.

Electronic and Steric Influences: The 4-methoxy group in the target compound provides electron-donating effects, which may stabilize the hydrazone bridge and influence π-π stacking in crystallographic structures . Dichloroanilino substituents () introduce steric hindrance and electron-withdrawing effects, likely affecting ligand-metal coordination efficiency .

Hydrazone-containing Schiff bases (e.g., ) demonstrate metal-binding capabilities, hinting at applications in catalysis or bioimaging .

Research Findings and Data

Computational Insights

  • Density Functional Theory (DFT) studies on analogous Schiff bases () reveal that electron-rich substituents (e.g., methoxy) lower HOMO-LUMO gaps, enhancing charge transfer properties .
  • Hirshfeld surface analysis of similar bromophenyl esters () shows intermolecular interactions dominated by H-bonds (C–H···O) and halogen contacts (Br···π) .

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